molecular formula C18H21ClN2O4S B296786 N-(2-chlorobenzyl)-2-[4-ethoxy(methylsulfonyl)anilino]acetamide

N-(2-chlorobenzyl)-2-[4-ethoxy(methylsulfonyl)anilino]acetamide

Cat. No. B296786
M. Wt: 396.9 g/mol
InChI Key: PATHWADRACNHBF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(2-chlorobenzyl)-2-[4-ethoxy(methylsulfonyl)anilino]acetamide, commonly known as CE-245677, is a chemical compound that has gained significant attention in the field of scientific research due to its potential therapeutic applications. This compound belongs to the class of anilinoacetamides and has been studied extensively for its mechanism of action, biochemical and physiological effects, and future directions.

Mechanism of Action

The exact mechanism of action of CE-245677 is not fully understood. However, studies have suggested that it acts on the GABAergic system by enhancing the activity of GABA receptors and inhibiting the activity of glutamate receptors. This results in the suppression of neuronal excitability and the reduction of pain and seizures.
Biochemical and Physiological Effects:
CE-245677 has been shown to have a range of biochemical and physiological effects. It has been found to reduce the release of pro-inflammatory cytokines and increase the levels of anti-inflammatory cytokines. It has also been shown to reduce the levels of oxidative stress and improve mitochondrial function. In addition, it has been found to increase the levels of neurotrophic factors, which promote the growth and survival of neurons.

Advantages and Limitations for Lab Experiments

CE-245677 has several advantages for lab experiments. It is a highly stable compound that can be easily synthesized in large quantities. It has also been found to have low toxicity and high selectivity for its target receptors. However, one limitation of CE-245677 is that it is not water-soluble, which can make it difficult to administer in certain experiments.

Future Directions

There are several future directions for the research on CE-245677. One area of interest is its potential use in the treatment of neuropathic pain and epilepsy. Studies have suggested that it may have a superior efficacy and safety profile compared to existing treatments. Another area of interest is its potential use in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's. Studies have shown that it may have neuroprotective effects and improve cognitive function. Additionally, there is potential for the development of novel derivatives of CE-245677 with improved pharmacological properties.

Synthesis Methods

The synthesis of CE-245677 involves the reaction of 2-chlorobenzylamine with 4-ethoxy(methylsulfonyl)aniline in the presence of acetic anhydride and triethylamine. The resulting product is then reacted with chloroacetyl chloride and triethylamine to obtain the final product, CE-245677. The synthesis method of CE-245677 has been optimized to achieve high yields and purity.

Scientific Research Applications

CE-245677 has been extensively studied for its potential therapeutic applications in various diseases. It has been shown to possess anti-inflammatory, analgesic, and anticonvulsant properties. Studies have also suggested its potential use in the treatment of neuropathic pain, epilepsy, and other neurological disorders.

properties

Molecular Formula

C18H21ClN2O4S

Molecular Weight

396.9 g/mol

IUPAC Name

N-[(2-chlorophenyl)methyl]-2-(4-ethoxy-N-methylsulfonylanilino)acetamide

InChI

InChI=1S/C18H21ClN2O4S/c1-3-25-16-10-8-15(9-11-16)21(26(2,23)24)13-18(22)20-12-14-6-4-5-7-17(14)19/h4-11H,3,12-13H2,1-2H3,(H,20,22)

InChI Key

PATHWADRACNHBF-UHFFFAOYSA-N

SMILES

CCOC1=CC=C(C=C1)N(CC(=O)NCC2=CC=CC=C2Cl)S(=O)(=O)C

Canonical SMILES

CCOC1=CC=C(C=C1)N(CC(=O)NCC2=CC=CC=C2Cl)S(=O)(=O)C

Origin of Product

United States

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